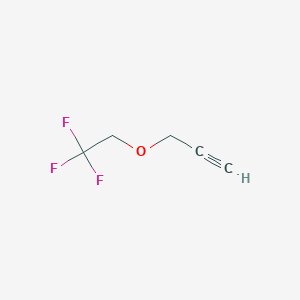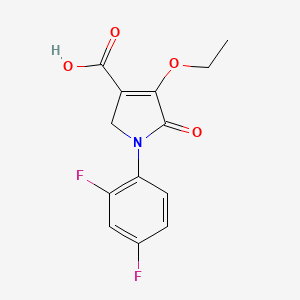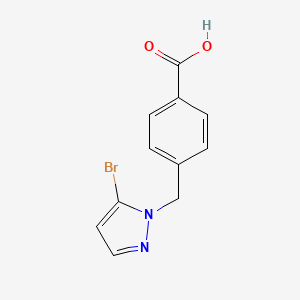![molecular formula C8H10ClN3 B1473928 (1H-ピロロ[2,3-b]ピリジン-2-イル)メタナミン塩酸塩 CAS No. 1788054-88-5](/img/structure/B1473928.png)
(1H-ピロロ[2,3-b]ピリジン-2-イル)メタナミン塩酸塩
説明
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C8H10ClN3 and its molecular weight is 183.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
線維芽細胞成長因子受容体(FGFR)阻害剤
この化合物は、FGFR1、2、および3に対して強力な活性を示すことがわかっています . FGFRは、さまざまな種類の腫瘍において重要な役割を果たしており、FGFRを標的とすることは、がん治療のための魅力的な戦略となります . この化合物は、乳がん細胞の増殖を阻害し、アポトーシスを誘導する可能性を示しています .
抗増殖活性
この化合物は、4T1(マウス乳がん細胞)、MDA-MB-231、およびMCF-7がん細胞に対して抗増殖活性をスクリーニングされています . これは、がん治療における可能性を示唆しています。
細胞遊走および浸潤の阻害
抗増殖活性に加えて、この化合物は、4T1細胞の遊走と浸潤を有意に阻害することも判明しました . これは、がん細胞の拡散を防ぐために特に有用です。
医薬品開発のための潜在的なリード化合物
この化合物は、分子量が小さく、強力な活性を持つため、後続の最適化に役立つ魅力的なリード化合物として役立つ可能性があります . これは、より効果的な薬剤の開発への道を開く可能性があります。
JAK3を標的とする免疫調節剤
この化合物は、JAK3を標的とする新規免疫調節剤として同定されています . これは、臓器移植などの免疫疾患の治療に役立つ可能性を示唆しています .
さまざまながん細胞株に対する阻害活性
最近の研究では、この化合物を含む1H-ピロロ[2,3-b]ピリジンアナログが、さまざまながん細胞株に対して阻害活性を示すことが示されています . これは、がん治療におけるその可能性をさらに強調しています。
作用機序
Target of Action
The primary target of 1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . 1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride inhibits this process by binding to the FGFR, thereby preventing the activation of these downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFR by 1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride affects several biochemical pathways. The most significant of these is the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, 1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride can potentially slow down or halt the progression of these cancers .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability and distribution throughout the body
Result of Action
In vitro studies have shown that 1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in the treatment of certain types of cancer.
Action Environment
The action of 1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride can be influenced by various environmental factors. For instance, the compound is stored at refrigerator temperatures , indicating that it may be sensitive to heat and could lose its efficacy if not properly stored Additionally, the compound’s action could potentially be influenced by the pH and ionic strength of the biological environment in which it is administered
生化学分析
Biochemical Properties
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions lead to the inhibition of FGFR signaling pathways, which are crucial in regulating cell proliferation, differentiation, and survival. The compound’s ability to inhibit FGFRs makes it a potential candidate for cancer therapy, as abnormal FGFR signaling is associated with various types of tumors .
Cellular Effects
The effects of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride on cells are profound. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are primarily mediated through the inhibition of FGFR signaling pathways, which play a crucial role in cell growth and survival. Additionally, the compound influences cell signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride exerts its effects through binding interactions with FGFRs. The compound binds to the tyrosine kinase domain of FGFRs, preventing their activation and subsequent autophosphorylation . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. The compound also affects gene expression by modulating transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces cancer cell proliferation without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s metabolism primarily occurs in the liver, where it undergoes enzymatic transformations to form metabolites that are excreted through the kidneys . These metabolic processes can influence the compound’s bioavailability and efficacy, making it essential to understand its metabolic pathways for effective therapeutic use.
Transport and Distribution
The transport and distribution of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with FGFRs and other biomolecules . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-7-4-6-2-1-3-10-8(6)11-7;/h1-4H,5,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBUTTWAIIEVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)CN)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638771-50-2 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-methanamine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1473845.png)
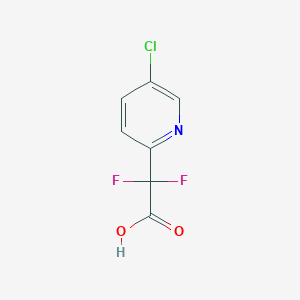
![3-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propanoic acid](/img/structure/B1473848.png)
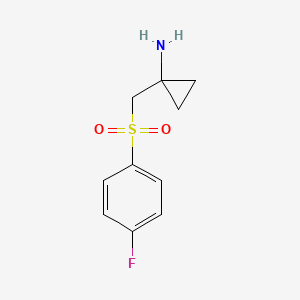
![1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B1473852.png)

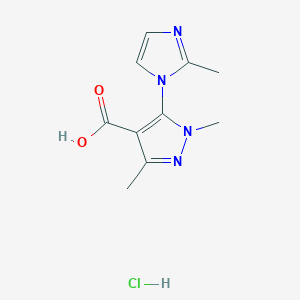

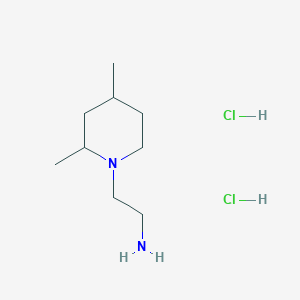
![6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol](/img/structure/B1473863.png)
![[4-(Ethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1473864.png)
